tert-Butyl (5-bromothiazol-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDPZSNGDXAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Tert Butyl 5 Bromothiazol 4 Yl Carbamate and Analogous Bromothiazole Carbamates
Retrosynthetic Analysis of the tert-Butyl (5-bromothiazol-4-yl)carbamate Scaffold
A retrosynthetic analysis of the target molecule, this compound, breaks down the structure into simpler, more readily available precursors. The most logical disconnections are at the carbamate (B1207046) C-N bond and the bonds forming the thiazole (B1198619) ring itself.
Disconnection of the Carbamate Group: The tert-butoxycarbonyl (Boc) protecting group can be retrosynthetically cleaved from the 4-amino group. This leads to the key intermediate, 5-bromo-4-aminothiazole. The forward reaction would involve the protection of this amino group using a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl chloroformate under basic conditions. mdpi.com
Disconnection of the Thiazole Ring: The 5-bromo-4-aminothiazole intermediate can be further deconstructed. The most common and historically significant approach for thiazole synthesis is the Hantzsch thiazole synthesis. youtube.com This suggests disconnecting the ring to reveal a thioamide precursor and an α-halocarbonyl compound. To achieve the 4-amino substitution pattern, this would necessitate starting materials that can form the C4-C5 bond and introduce the amino group at C4 and the bromine at C5. This could involve a precursor like 2-bromo-2-cyanoacetamide (B75607) or a related synthon which reacts with a source of sulfur, such as thiourea (B124793) or a thioamide derivative.
Disconnection of the C-Br Bond: An alternative strategy involves introducing the bromine atom at a later stage. This pathway begins with a pre-formed 4-aminothiazole (with the amino group protected), which is then subjected to electrophilic bromination. The success of this approach hinges on the regioselectivity of the bromination, directing the bromine atom specifically to the C5 position.
Approaches to the Thiazole Core Formation in Bromothiazole Syntheses
The formation of the thiazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to assemble this important heterocyclic motif.
The Hantzsch thiazole synthesis remains a fundamental and widely used method. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com The reaction proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. youtube.com
Modern advancements have led to the development of more sophisticated and efficient methods, including:
Three-Component Reactions: These methods allow for the construction of highly functionalized thiazoles in a single step from three different starting materials. For instance, a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols has been developed to produce a variety of thiazoles with high regioselectivity and good functional group tolerance. acs.org Another example involves the reaction of enaminoesters, fluorodibromoamides/esters, and sulfur to yield thiazoles and isothiazoles. acs.org
Domino Reactions: These reactions involve a cascade of transformations in one pot. A domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation provides a rapid route to 2-aminothiazoles. organic-chemistry.org
Table 1: Selected Cyclization Reactions for Thiazole Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Thioamide, α-haloketone | Heat | Substituted Thiazoles | youtube.com |
| Three-Component | Thioamide, Ynal, Alcohol | Cu(I) | Functionalized Thiazoles | acs.org |
| Domino Reaction | Propargyl bromide, Thiourea | Microwave | 2-Aminothiazoles | organic-chemistry.org |
Achieving the correct arrangement of substituents on the thiazole ring—regioselectivity—is critical. For the synthesis of 4-aminothiazoles, the choice of starting materials is paramount. While the reaction of thiourea with α-haloketones typically yields 2-aminothiazoles, specific strategies are required to obtain the 4-amino isomer. mdpi.com
One approach involves the synthesis of 4-aminothiazoles by treating an acetonitrile (B52724) derivative with LDA, followed by reaction with an epoxide to create a key alcohol intermediate. nih.gov This is then converted to a thioamide and cyclized. nih.gov However, it is important to note that 4-aminothiazoles can be unstable in aqueous solutions, potentially tautomerizing to thiazolones and then hydrolyzing. nih.gov
The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles can also be achieved through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides, offering a route to specific substitution patterns with high yields. rsc.orgscilit.com
Strategies for Bromine Atom Incorporation at the C5 Position of the Thiazole Ring
Once the thiazole core is established, the next crucial step is the introduction of the bromine atom at the C5 position. This can be accomplished through direct bromination or, in more complex cases, via rearrangement reactions.
Direct electrophilic bromination is a common method for halogenating electron-rich heterocyclic rings like thiazole. The C5 position of the thiazole ring is generally susceptible to electrophilic attack, especially if activating groups are present on the ring. Reagents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent are typically employed. The regioselectivity of the bromination is influenced by the existing substituents on the thiazole ring. For instance, the gas-phase bromination of unsubstituted thiazole at both 250°C and 450°C yields 2-bromothiazole (B21250), highlighting the influence of reaction conditions and the inherent reactivity of the ring system. researchgate.net For a substrate like a 4-amino- or 4-carbamoyl-thiazole, the substitution pattern would direct the incoming electrophile, making C5-bromination a feasible route.
The halogen dance reaction is a fascinating and powerful transformation where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically catalyzed by a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), and is driven by thermodynamics, leading to the most stable regioisomer. wikipedia.orgresearchgate.net
The mechanism involves the deprotonation of the ring by the base to form a lithiated intermediate. This intermediate can then facilitate the migration of the halogen. wikipedia.org This reaction can be used to synthesize isomers that are not accessible through direct halogenation. For example, a bromo group at one position can "dance" to a more thermodynamically stable position, such as the C5 position of a thiazole ring, under the right conditions. researchgate.net The reaction is sensitive to several factors, including the choice of base, temperature, solvent, and the order of reagent addition, all of which can influence the outcome and regioselectivity. wikipedia.org While often seen in thiophenes and pyridines, this reaction also has applications in thiazole chemistry, offering a strategic alternative for positioning a bromine atom. researchgate.netclockss.org
Table 2: Comparison of Bromination Strategies
| Method | Description | Key Features | Considerations | Reference |
|---|---|---|---|---|
| Direct Bromination | Electrophilic substitution using a brominating agent (e.g., NBS, Br₂). | Straightforward, common method. | Regioselectivity is dependent on existing substituents and reaction conditions. | researchgate.net |
| Halogen Dance | Base-catalyzed intramolecular migration of a halogen atom. | Access to thermodynamically favored isomers, useful for inaccessible positions. | Requires strong base; reaction outcome is sensitive to conditions. | wikipedia.orgresearchgate.netias.ac.in |
Precursor Functionalization and Subsequent Bromine Introduction
The synthesis of the target carbamate necessitates the preparation of a key precursor, 4-amino-5-bromothiazole. A common strategy involves the initial synthesis of a 4-aminothiazole derivative, followed by regioselective bromination at the C5 position.
The construction of the 4-aminothiazole core can be achieved through various methods, including the Hantzsch thiazole synthesis. A modified Hantzsch protocol allows for the one-pot synthesis of 4-amino-thiazole derivatives by condensing Nα-Fmoc α-halomethylketones with thiourea. nih.gov Another approach involves the conversion of a nitrile group to a thioamide, followed by condensation with an α-halocarbonyl compound. nih.gov
Once the 4-aminothiazole precursor is obtained, the next critical step is the regioselective introduction of a bromine atom at the C5 position. The thiazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing functional groups. For 2-aminothiazoles, electrophilic bromination typically occurs at the C5 position. nih.gov While specific studies on the direct bromination of 4-aminothiazoles are less common, the general principles of electrophilic aromatic substitution on the thiazole ring suggest that the C5 position is susceptible to attack.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent. wikipedia.orgmissouri.edu The reaction can be carried out under neutral or mildly acidic conditions. A biocatalytic approach using a halogenase has also been reported for the efficient and regioselective bromination of 2-aminothiazoles at the 5-position, offering a greener alternative to traditional chemical methods. nih.gov
An alternative, though less direct route to a brominated aminothiazole precursor, is the "halogen dance" rearrangement. This method has been employed for the synthesis of 2-(Boc-amino)-4-bromothiazole from its 5-bromo isomer, proceeding via a di-anion intermediate. mdpi.com However, this approach yields the 4-bromo isomer, which is not the direct precursor for the title compound.
Methods for tert-Butyl Carbamate Functionalization at the C4 Position
With the 4-amino-5-bromothiazole precursor in hand, the subsequent step is the introduction of the tert-butyl carbamate (Boc) group at the 4-amino position. This is a standard protecting group strategy for amines and is typically achieved through nucleophilic acylation.
Carbamate Formation via Reaction with tert-Butyl Dicarbonate (Boc₂O)
The most common and efficient method for the introduction of a Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. beilstein-journals.orgfishersci.co.uk The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O.
The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic attack. Common bases include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate. fishersci.co.uk The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (ACN), and dioxane being commonly used. beilstein-journals.org
For less reactive amines, such as some anilines or electron-deficient heteroaromatic amines, a catalyst is often employed to accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation. nih.gov
Nucleophilic Introduction of the Carbamate Group
The formation of the carbamate bond is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Boc₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine and the release of tert-butoxide and carbon dioxide.
The nucleophilicity of the 4-amino group on the thiazole ring can be influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing bromine atom at the C5 position is expected to decrease the nucleophilicity of the 4-amino group, potentially requiring more forcing reaction conditions or the use of a catalyst for efficient Boc protection.
Role of the Carbamate Group as a Transient Directing Group
While not directly involved in the synthesis of the title compound from its immediate precursors, the carbamate group, particularly the Boc group, is known to function as a directing group in various organic transformations. This property can be strategically employed in the synthesis of more complex thiazole derivatives.
In electrophilic aromatic substitution reactions, the N-Boc group is generally considered to be an ortho, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair, which outweighs its inductive electron-withdrawing effect. google.com This directing effect could be exploited to introduce other substituents onto the thiazole ring at specific positions if the carbamate is introduced prior to other functionalization steps.
Furthermore, carbamate groups have been extensively used as directing groups in metal-catalyzed C-H activation and functionalization reactions. The carbonyl oxygen of the carbamate can coordinate to a metal center, directing the activation of a nearby C-H bond. While this application is more established for aromatic and aliphatic C-H bonds, the principle could potentially be extended to the functionalization of the thiazole ring.
Optimization of Synthetic Reaction Conditions and Yields for this compound
Solvent Effects and Catalyst Selection
For the Boc Protection Step:
The choice of solvent can significantly impact the rate and efficiency of the Boc protection reaction. Aprotic solvents such as THF, DCM, and acetonitrile are generally preferred to avoid side reactions with the Boc anhydride. beilstein-journals.org The solubility of the 4-amino-5-bromothiazole precursor will also be a key factor in solvent selection.
As mentioned previously, the electron-withdrawing nature of the brominated thiazole ring may necessitate the use of a catalyst to achieve a high yield of the desired carbamate. 4-(Dimethylamino)pyridine (DMAP) is a common choice for acylations of less nucleophilic amines. nih.gov Other catalysts that have been reported for Boc protection include iodine and various Lewis acids. organic-chemistry.org
The following table summarizes the effect of different catalysts on the N-Boc protection of aniline, providing a general indication of catalyst efficacy for amino group protection.
| Catalyst | Yield (%) |
| None | < 5 |
| DMAP | > 95 |
| Iodine | 92 |
| HClO₄-SiO₂ | 98 |
| Ionic Liquid | 94 |
| Data is illustrative and based on the N-Boc protection of aniline. |
The optimization of the reaction would involve screening various combinations of solvents, bases, and catalysts, as well as adjusting the reaction temperature and time to maximize the yield and minimize the formation of byproducts. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction endpoint.
Temperature and Pressure Influence on Reaction Efficiency
The optimization of reaction conditions, particularly temperature and pressure, is a crucial aspect of developing efficient synthetic protocols for thiazole carbamates. While specific comprehensive studies on the influence of these parameters on the synthesis of this compound are not extensively documented in publicly available research, general principles from related syntheses of carbamates and thiazoles can be extrapolated.
For thiazole ring formation, temperature can be a critical factor. For example, in the synthesis of 2-aminothiazole (B372263) derivatives, a reaction temperature of 130°C was used, while lowering the temperature to 100°C resulted in the formation of a different major product, 2-amino-4-methylenethiazolines. bepls.com This highlights the importance of precise temperature control to ensure the desired regioselectivity and product outcome. In another study on the continuous synthesis of carbamates from CO2 and amines, it was found that an elevated temperature of 80°C favored the formation of an N-alkylated byproduct, while a temperature of 70°C at 3 bar pressure provided good conversion with minimal byproduct formation. nih.gov
The effect of pressure is more pronounced in reactions involving gaseous reagents, such as carbon dioxide. In the aforementioned continuous synthesis of carbamates, varying the CO2 pressure from 3 to 7 bar had a noticeable impact on the reaction, with higher pressures leading to increased byproduct formation. nih.gov However, for the synthesis of this compound, which typically does not involve high-pressure gaseous reagents, the optimization of pressure is likely to be less critical than temperature.
Table 1: Influence of Temperature on Carbamate and Thiazole Synthesis (Illustrative Examples)
| Compound Class | Reactants | Temperature (°C) | Pressure | Yield/Observation | Reference |
| tert-butyl carbamate | tert-butyl alcohol, sodium cyanate, trifluoroacetic acid | 20-50 | Atmospheric | Little effect on yield | bepls.com |
| tert-butyl peroxybenzoate | NaOH, TBHP, benzoyl chloride | 31.50 | Atmospheric | 88.93% yield (optimal) | |
| 2-Aminothiazoles | Propargylamines, isothiocyanates | 130 | Atmospheric | 47–78% yield | bepls.com |
| 2-Amino-4-methylenethiazolines | Propargylamines, isothiocyanates | 100 | Atmospheric | Major product | bepls.com |
| Alkyl Carbamate | Aniline, CO2, Butyl Bromide | 70 | 3 bar | Good conversion, minimal byproduct | nih.gov |
| Alkyl Carbamate | Aniline, CO2, Butyl Bromide | 80 | Not specified | Favored N-alkylated byproduct | nih.gov |
This table presents data from analogous reactions to illustrate the potential effects of temperature and is not specific to the direct synthesis of this compound.
Development of Sustainable and "Greener" Protocols for Thiazole Carbamate Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazoles and their carbamate derivatives, to minimize environmental impact and improve efficiency. bohrium.com These approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.combohrium.com
Ultrasound and Microwave-Assisted Synthesis
Alternative energy sources like ultrasound and microwave irradiation have emerged as powerful tools in green organic synthesis. bohrium.com These techniques can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating methods. mdpi.comnih.gov
For instance, the ultrasound-assisted synthesis of novel thiazole derivatives has been successfully demonstrated using a recyclable chitosan-based hydrogel as a biocatalyst. nih.govmdpi.com This method offers the advantages of mild reaction conditions (e.g., 35-40°C), short reaction times (20-60 minutes), and high yields. nih.govmdpi.com The catalyst could also be recovered and reused multiple times without a significant loss of activity. nih.gov Similarly, microwave-assisted synthesis has been employed for the rapid and efficient production of various thiazole derivatives, often in solvent-free conditions or using green solvents. bepls.comnih.gov For example, a microwave-assisted synthesis of hydrazinyl thiazoles was achieved at 300W in just 30-175 seconds without the need for a solvent or catalyst. bepls.com
Green Solvents and Catalysts
The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) have been explored as green solvents for thiazole synthesis. bepls.com A catalyst-free synthesis of 2-aminothiazoles has been reported using PEG-400 as the reaction medium at 100°C, affording the products in high yields. bepls.com Another study demonstrated a simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles using water as the solvent. bepls.com
The development of reusable and non-toxic catalysts is another key area of green thiazole synthesis. mdpi.com Chitosan (B1678972), a biodegradable natural polymer, and its derivatives have been utilized as effective and recyclable biocatalysts. nih.govmdpi.com In one study, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of thiazoles, showcasing enhanced thermal stability and surface area compared to unmodified chitosan. nih.gov
Table 2: Examples of "Greener" Protocols for Thiazole Synthesis
| Thiazole Derivative Type | Green Approach | Catalyst | Solvent | Conditions | Yield | Reference |
| Novel Thiazoles | Ultrasound Irradiation | Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Ethanol | 35°C, 20 min | High | nih.gov |
| 2-Aminothiazoles | Conventional Heating | None | PEG-400 | 100°C, 2-3.5 h | 87-96% | bepls.com |
| 4-Substituted-2-(alkylsulfanyl)thiazoles | Conventional Heating | None | Water | Reflux, 20 h | 75-90% | bepls.com |
| Hydrazinyl Thiazoles | Microwave Irradiation | None | Solvent-free | 300W, 30-175 s | Not specified | bepls.com |
| 2-Aminothiazoles | Microwave Irradiation | p-Toluenesulfonic acid (catalytic) | 1,2-Dichloroethane | 130°C, 10 min | 47-78% | bepls.com |
| Hantzsch Thiazole Derivatives | Ultrasound/Conventional | Silica supported tungstosilisic acid | Not specified | Not specified | 79-90% | bepls.com |
This table provides examples of green synthetic methods for various thiazole derivatives, which could potentially be adapted for the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 5 Bromothiazol 4 Yl Carbamate
Reactivity Profile of the Bromine Atom at the C5 Position of the Thiazole (B1198619) Ring
The bromine atom at the C5 position of tert-butyl (5-bromothiazol-4-yl)carbamate is the primary site of reactivity, serving as a versatile handle for the introduction of new functional groups. This reactivity is predominantly exploited through transition-metal-catalyzed cross-coupling reactions, although other transformations like nucleophilic substitution and the formation of organometallic intermediates are also mechanistically relevant. The electron-rich nature of the thiazole ring, modulated by the N-Boc protecting group, significantly influences the conditions required for these transformations.
Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the C5-Br bond is well-suited for oxidative addition to a palladium(0) center, initiating the catalytic cycle for several key transformations.
The Suzuki-Miyaura coupling is a robust method for creating C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. The bromine at the C5 position of the thiazole ring activates the molecule for such couplings. nih.gov The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid or ester. libretexts.orgorganic-chemistry.org
The general mechanism proceeds via oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to improve catalyst efficiency and stability. organic-chemistry.org For instance, studies on similar heterocyclic systems have shown that the combination of Pd₂(dba)₃ and bulky phosphine ligands like P(t-Bu)₃ effectively catalyzes the coupling.
Detailed research findings have established effective conditions for the Suzuki-Miyaura coupling of related 5-bromothiazole (B1268178) substrates. These findings are directly applicable to this compound for synthesizing a variety of 5-aryl or 5-vinyl thiazole derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromothiazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | dppf | K₃PO₄ | 1,4-Dioxane | 110 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 |
This table presents typical conditions derived from studies on related 5-bromothiazole and other bromo-heterocyclic systems and are expected to be effective for the title compound. nih.govrsc.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.org This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes. libretexts.org The classic Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond of the thiazole to the Pd(0) species occurs. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and CuI, which then undergoes transmetalation with the Pd(II)-thiazole complex. The final step is reductive elimination from the palladium center to afford the 5-alkynylthiazole product. wikipedia.org Copper-free Sonogashira protocols have also been developed, often requiring stronger bases or specialized ligands. libretexts.org
The reaction is highly versatile and has been successfully applied to various bromo-heterocycles, indicating its applicability to this compound. researchgate.netnih.gov
Table 2: Common Catalytic Systems for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|
| Pd(PPh₃)₄, CuI | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 50°C |
| PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | ~70°C |
| Pd(OAc)₂, PPh₃, CuI | K₂CO₃, Et₃N | Toluene | ~80°C |
This table summarizes common conditions for the Sonogashira coupling of aryl bromides. The specific conditions can be optimized for the thiazole substrate. libretexts.orgorganic-chemistry.orgnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org For this compound, this reaction allows for the introduction of primary or secondary amines at the C5 position.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. libretexts.orgnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and dppf) being instrumental in promoting the reaction's efficiency. researchgate.netyoutube.com
Studies on 5-bromothiazoles have demonstrated the successful application of Buchwald-Hartwig amination to produce 5-aminothiazole derivatives in good yields. researchgate.net
Table 3: Optimized Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos or SPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
This table outlines effective catalyst-ligand-base combinations for the Buchwald-Hartwig amination of aryl bromides, which are applicable to the title compound. wikipedia.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com The classic SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org This mechanism is typically favored on electron-poor aromatic systems, where electron-withdrawing groups (like -NO₂) are present at ortho and/or para positions to stabilize the anionic intermediate. youtube.comnih.gov
For this compound, the thiazole ring is inherently electron-rich, and the tert-butoxycarbonylamino group at the C4 position is electron-donating. These electronic properties disfavor the formation of the required anionic intermediate, making the classical SNAr pathway energetically unfavorable compared to palladium-catalyzed routes. libretexts.org While SNAr reactions on some highly activated heteroaromatic systems, such as 5-bromo-1,2,3-triazines, have been reported, they often require specific activating groups or concerted mechanisms that are less likely for this substrate. nih.gov Therefore, direct displacement of the bromine atom by nucleophiles via a standard SNAr mechanism would likely require harsh reaction conditions and is not the preferred method for functionalization.
The bromine atom at C5 can be used to generate potent organometallic nucleophiles through halogen-metal exchange.
Lithiation: Treatment of bromo-heterocycles with strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to the formation of a thiazolyl-lithium species. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents. Studies on related methyl-substituted 1,2-azoles and thiadiazoles have shown that lithiation is a viable strategy for functionalization. researchgate.net In some cases, lithiation can occur at the most acidic ring proton rather than through halogen-metal exchange, depending on the base and substrate. For 2-bromothiazole (B21250) derivatives, lithiation with LDA has been shown to selectively occur at the C5 position, indicating that this method could be applicable for generating the 5-lithio derivative of the title compound. researchgate.net
Grignard Formation: The formation of a Grignard reagent by reacting the C5-Br bond with magnesium metal is another potential route to an organometallic intermediate. Thiazole Grignard reagents have been prepared and used in synthesis. scite.ai However, the reactivity of heteroaryl bromides towards magnesium can vary; for instance, in the pyridine (B92270) series, 2-bromopyridines are less reactive than their 3- and 4-bromo counterparts. rsc.org The formation of the Grignard reagent from this compound would likely require activated magnesium (e.g., Rieke magnesium) or the use of an entrainment agent. Once formed, this thiazolylmagnesium bromide could be reacted with electrophiles in a manner similar to its lithiated counterpart. mdpi.com This pathway provides a complementary approach to palladium-catalyzed methods for constructing new C-C bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Transformations and Manipulations of the tert-Butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal.
The removal of the Boc group from this compound to unveil the free amine, 5-bromo-4-aminothiazole, is a critical step for many synthetic applications. This transformation is typically accomplished under acidic conditions. The general mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the C-O bond to release the stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the primary amine. nih.gov
A variety of acidic reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups within the molecule. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) are commonly used. nih.govpharmaguideline.com Lewis acids are also effective for Boc removal. nih.gov While acidic methods are prevalent, basic conditions, such as refluxing with aqueous methanolic potassium carbonate, have also been developed for the deprotection of N-Boc on heteroaromatic systems. pharmaguideline.com
Potential issues with acidic deprotection include the possibility of the liberated tert-butyl cation alkylating other nucleophilic sites on the substrate. wikipedia.org To mitigate this, scavenger reagents can be added to the reaction mixture.
Table 1: Common Reagents for Boc-Deprotection
| Reagent Class | Specific Examples | Typical Conditions |
| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | DCM or Dioxane/Methanol, Room Temperature |
| Lewis Acids | Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., DCM) |
| Basic Conditions | Potassium carbonate (K₂CO₃) | Methanol/Water, Reflux |
| Other | Oxalyl chloride/Methanol | Methanol, Room Temperature |
While the primary function of the Boc group is protection, the carbamate nitrogen itself can be a site for further functionalization, although this is less common than deprotection followed by derivatization of the resulting free amine. For instance, N-alkylation of the carbamate can be achieved under specific conditions, such as using a strong base and an alkylating agent in a phase-transfer catalysis system. nih.gov More typically, the Boc group is removed, and the resulting 4-aminothiazole derivative is then subjected to standard amine derivatization reactions, such as acylation, sulfonylation, or alkylation, to install a wide variety of functional groups.
For example, after deprotection, the free amine can be acylated with acid chlorides or anhydrides to form amides. Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in medicinal chemistry. These transformations significantly expand the molecular diversity accessible from the parent carbamate.
Influence of Thiazole Substitution Pattern on Reactivity: Comparative Studies with Positional Isomers (e.g., 2-bromo-, 4-bromo-, and 5-bromothiazole carbamates)
The position of the bromine atom on the thiazole ring profoundly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the thiazole ring render the C2 position the most electron-deficient, followed by the C4 and C5 positions. The C5 position is considered the most electron-rich. pharmaguideline.comwikipedia.org
This electronic distribution directly impacts the reactivity of bromothiazole isomers:
tert-Butyl (2-bromothiazol-4-yl)carbamate : The bromine at the C2 position is highly activated towards nucleophilic attack and oxidative addition to a metal catalyst (e.g., Pd(0)). pharmaguideline.com This is due to the electron-withdrawing nature of the adjacent ring nitrogen and sulfur atoms, making C2 the most electrophilic carbon. Therefore, this isomer is expected to be the most reactive in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.
This compound : With the bromine at the C5 position, reactivity is generally lower than the 2-bromo isomer but often higher than the 4-bromo isomer. The C5 position is less electron-deficient than C2. pharmaguideline.com However, it remains a viable position for many cross-coupling reactions. researchgate.net
tert-Butyl (4-bromothiazol-2-yl)carbamate : The bromine at C4 is generally the least reactive of the three positional isomers towards nucleophilic substitution and many cross-coupling reactions. ias.ac.in The C4 position is not as electronically activated for these transformations compared to the C2 and C5 positions.
This reactivity trend (C2-Br > C5-Br > C4-Br) is a critical consideration in synthetic design, allowing for selective reactions when multiple halogen substituents are present.
Table 2: Predicted Relative Reactivity of Bromothiazole Carbamate Isomers
| Isomer | Bromine Position | Electronic Nature of Carbon | Predicted Reactivity in Cross-Coupling |
| tert-Butyl (2-bromothiazol-4-yl)carbamate | C2 | Most Electron-Deficient | Highest |
| This compound | C5 | Electron-Rich | Intermediate |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | C4 | Relatively Neutral | Lowest |
Detailed Mechanistic Elucidation of Key Chemical Transformations Involving this compound
The transformations of this compound are governed by well-established reaction mechanisms. The two most significant transformations are palladium-catalyzed cross-coupling at the C5-Br bond and deprotection of the Boc group.
Mechanism of Suzuki-Miyaura Coupling: A primary application of this molecule is its use in Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond at the C5 position. The widely accepted catalytic cycle proceeds through three main steps: libretexts.orgwikipedia.org
Oxidative Addition : The active Pd(0) catalyst inserts into the C5-Br bond of the thiazole ring. This forms a Pd(II) complex, and this step is often rate-determining. numberanalytics.com
Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the bromide ligand. wikipedia.org
Reductive Elimination : The two organic groups on the palladium center (the thiazole and the group from the boronic acid) couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
Mechanism of Buchwald-Hartwig Amination: If the bromine atom is coupled with an amine, the reaction follows the Buchwald-Hartwig amination mechanism. This C-N bond formation also proceeds via a palladium-based catalytic cycle: wikipedia.orglibretexts.org
Oxidative Addition : Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C5-Br bond, creating a Pd(II) intermediate. numberanalytics.com
Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, which is reduced back to Pd(0), thus regenerating the catalyst for the next cycle. wikipedia.org
Applications of Tert Butyl 5 Bromothiazol 4 Yl Carbamate As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Heterocyclic Systems
The inherent reactivity of the thiazole (B1198619) core, coupled with the ortho-disposed bromo and protected amine functionalities, provides a powerful platform for the synthesis of more complex heterocyclic structures. This is particularly evident in the construction of fused thiazole derivatives and the incorporation of the thiazole moiety into macrocyclic frameworks.
Synthesis of Fused Thiazole Derivatives
The bromine atom at the 5-position and the carbamate (B1207046) at the 4-position of tert-butyl (5-bromothiazol-4-yl)carbamate serve as convenient handles for intramolecular cyclization reactions, leading to the formation of fused bicyclic and polycyclic systems containing a thiazole ring. While direct examples utilizing this specific isomer are not extensively documented in readily available literature, the synthetic strategies employed with analogous compounds highlight its potential. For instance, related N-aryl cyanothioformamides, which can be conceptually derived from similar precursors, undergo palladium-catalyzed intramolecular cyclization to furnish thiazolo[4,5-g]quinazolinones and their isomers. mdpi.com This approach demonstrates the feasibility of using the bromo- and amino-substituted thiazole core as a foundation for building more elaborate fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
A general strategy for the synthesis of such fused systems is outlined in the table below, illustrating the potential reaction pathways.
| Starting Material Analogue | Reagents and Conditions | Fused Product Type |
| N-(5-bromo-thiazol-4-yl)-N'-aryl-formamidine | Pd-catalyst, Base, Heat | Thiazolo[5,4-d]pyrimidine derivatives |
| 2-Amino-5-bromothiazole derivative | Coupling with a suitable ortho-functionalized aromatic acid, followed by intramolecular cyclization | Benzo[d]thiazolo derivatives |
| This compound | Deprotection, followed by reaction with a bifunctional electrophile | Various fused thiazole systems |
Incorporation into Macrocyclic Structures
The rise of complex drug modalities, such as proteolysis-targeting chimeras (PROTACs), has created a demand for versatile building blocks that can be readily incorporated into large macrocyclic structures. The functional handles on this compound make it an attractive candidate for such applications. The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append linkers or other molecular fragments, while the Boc-protected amine can be deprotected and acylated to connect to other parts of the macrocycle.
A notable example, while not using the exact 4-carbamate isomer, showcases the principle with a related thiazole derivative in the synthesis of a "head-to-tail" macrocyclic PROTAC. In this synthesis, a thiazole-containing fragment is elaborated through a series of reactions, including the alkylation of a phenol (B47542) with a bromo-functionalized linker, demonstrating the utility of the carbon-bromine bond in macrocycle construction. The subsequent coupling and cyclization steps to form the final macrocycle highlight the importance of having strategically placed functional groups that allow for sequential bond formation.
Precursor for the Synthesis of Diverse Libraries of Small Molecules
The generation of small molecule libraries for high-throughput screening is a cornerstone of modern drug discovery. The reactivity profile of this compound makes it an excellent starting point for creating diverse libraries of thiazole-containing compounds. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide array of substituents at the 5-position. Concurrently, the Boc-protected amine at the 4-position can be deprotected and acylated, sulfonated, or alkylated to introduce further diversity. This dual functionality allows for a combinatorial approach to library synthesis.
While specific library synthesis campaigns starting from this compound are not widely published, the chemical principles are well-established. For example, a library of thiazole derivatives could be generated by first performing a Suzuki coupling with a diverse set of boronic acids at the 5-position, followed by deprotection of the amine and acylation with a variety of carboxylic acids. This two-step sequence, starting from a single precursor, can rapidly generate a large number of structurally distinct molecules for biological evaluation. The thiazole core itself is a well-known pharmacophore found in numerous approved drugs, further underscoring the value of such libraries. nih.gov
Role in the Development of Advanced Organic Materials and Polymers
The application of thiazole-containing compounds is not limited to medicinal chemistry; they also hold promise in the field of materials science. While direct applications of this compound in this area are still emerging, the properties of related compounds suggest several potential avenues of research.
For instance, the synthesis of novel donor-acceptor chromophores for organic electronics often relies on the coupling of electron-rich and electron-poor aromatic units. A related compound, tert-butyl bis(4-bromophenyl)carbamate, has been used in Suzuki cross-coupling reactions to create new donor building blocks for organic photovoltaic materials. mdpi.com The electron-deficient nature of the thiazole ring suggests that this compound could be similarly employed to construct materials with interesting photophysical properties.
Furthermore, the carbamate functionality itself can be leveraged in polymer synthesis. The anionic ring-opening polymerization of tert-butyl-carboxylate-activated aziridines has been shown to produce linear polyethyleneimine, a polymer with a wide range of applications. nih.gov This suggests that the Boc-carbamate group on the thiazole ring could potentially be used to initiate or modify polymerization processes. Additionally, a related brominated thiazole derivative has been mentioned as a potential additive in polymer formulations to enhance thermal stability and mechanical strength, indicating another possible application for this class of compounds.
Utilization in Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs) and tandem reaction sequences are powerful tools in organic synthesis as they allow for the rapid construction of complex molecules from simple precursors in a single pot, thereby increasing efficiency and reducing waste. The dual functionality of this compound makes it an intriguing candidate for use in such processes.
Tandem reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, are another area where this compound could find use. For instance, a tandem sequence could be initiated by a cross-coupling reaction at the bromine position, which then unveils a reactive intermediate that undergoes a subsequent intramolecular cyclization involving the deprotected amine. The study of tandem pericyclic reactions with related dienophiles showcases the complexity that can be achieved in a single, controlled reaction cascade. mdpi.com
Analytical and Spectroscopic Characterization Methodologies for Tert Butyl 5 Bromothiazol 4 Yl Carbamate
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For tert-butyl (5-bromothiazol-4-yl)carbamate (C₈H₁₁BrN₂O₂S), HRMS provides an exact mass measurement that can be compared against the theoretical mass calculated from its atomic composition.
This technique distinguishes the target compound from other molecules with the same nominal mass. The presence of bromine is particularly notable, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 peak pattern, further confirming the presence of a single bromine atom in the structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu
Table 1: Predicted HRMS Adduct Data
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 278.97975 |
| [M+Na]⁺ | 300.96169 |
| [M-H]⁻ | 276.96519 |
| [M+NH₄]⁺ | 296.00629 |
| [M+K]⁺ | 316.93563 |
Data sourced from predicted values. uni.lu
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show three distinct signals: a singlet for the thiazole (B1198619) proton, a singlet for the carbamate (B1207046) N-H proton, and a singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic peaks for the thiazole ring carbons, the carbamate carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group. organicchemistrydata.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals and providing definitive structural proof.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~8.4 | Singlet | 1H | Thiazole-H |
| ¹H | ~9.9 | Singlet (broad) | 1H | N-H (carbamate) |
| ¹H | ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C | ~153 | - | - | C=O (carbamate) |
| ¹³C | ~140-150 | - | - | Thiazole C2/C4 |
| ¹³C | ~105-115 | - | - | Thiazole C5-Br |
| ¹³C | ~80 | - | - | -C (CH₃)₃ |
| ¹³C | ~28 | - | - | -C(C H₃)₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is representative of similar structures. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key functional groups in this compound produce distinct absorption bands. A study on a similar compound, tert-Butyl N-(thiophen-2yl)carbamate, supports the assignment of these vibrational modes. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 3: Expected Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 | N-H Stretch | Carbamate |
| 2980-2950 | C-H Stretch (sp³) | tert-Butyl |
| 1725-1700 | C=O Stretch | Carbamate Carbonyl |
| 1550-1500 | C=N Stretch | Thiazole Ring |
| 1250 & 1150 | C-O Stretch | Carbamate |
| 850-750 | C-S Stretch | Thiazole Ring |
| 650-550 | C-Br Stretch | Bromo-substituent |
Note: These are typical frequency ranges. Experimental values may vary. Data is representative of similar structures. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. nih.gov The chromophores in this compound—the substituted thiazole ring and the carbamate group—are expected to exhibit characteristic absorption maxima (λmax). The thiazole ring, an aromatic heterocycle, typically displays π → π* transitions. rsc.orgnist.gov The position and intensity of these absorptions can be influenced by substitution on the ring. This technique is often used in conjunction with Beer's Law to determine the concentration of the compound in solution. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, LC-MS)
Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile solids like this compound. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid. nih.govlcms.cz The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): While less common for this type of compound due to its relatively low volatility, GC could potentially be used. It would require an inert column and specific temperature programming to prevent decomposition. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry. rsc.org As the compound elutes from the LC column, it is ionized and analyzed by the mass spectrometer, providing both retention time data for purity and mass data for identity confirmation in a single run. This is a highly sensitive and specific method for analysis. nih.govlcms.cz
Table 4: Typical HPLC/LC-MS Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection (HPLC) | UV at a specific wavelength (e.g., 254 nm or 272 nm) nih.gov |
| Detection (LC-MS) | Electrospray Ionization (ESI), Positive Mode |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise electron density map can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.
For this compound, which is achiral, this technique would confirm the planarity of the thiazole ring and the conformation of the tert-butyl carbamate group. While crystallographic data for structurally related compounds exists, confirming planar ring systems and intermolecular hydrogen bonding, specific crystal structure data for this compound itself is not widely available in the public domain as of late 2025. nih.govnih.gov
Theoretical and Computational Chemistry Studies on Tert Butyl 5 Bromothiazol 4 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of chemical reactivity. For tert-butyl (5-bromothiazol-4-yl)carbamate, these methods can reveal how the arrangement of electrons influences its stability and interactions.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study carbamate (B1207046) derivatives and substituted thiazoles. mdpi.comnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement (conformation) of this compound. nih.govnih.gov
These studies involve optimizing the geometry of various possible conformers and calculating their relative energies to identify the global minimum energy structure. The conformational landscape is influenced by the rotational freedom around the C-N bond of the carbamate group and the orientation of the tert-butyl group. The interplay of steric hindrance and electronic effects, such as hyperconjugation, dictates the most favorable conformation.
Table 1: Representative Calculated Energetic Data for a Substituted Thiazole (B1198619) Derivative
| Computational Method | Basis Set | Parameter | Calculated Value |
| DFT (B3LYP) | 6-311++G(2d,2p) | Total Energy (a.u.) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX | ||
| Rotational Constants (GHz) | X.XXXX, Y.YYYY, Z.ZZZZ |
Note: This table is illustrative. Actual values for this compound would require specific calculations not publicly available.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energies and distributions of the HOMO and LUMO of this compound are critical in predicting its reactivity. researchgate.netresearchgate.net
The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn For this compound, the HOMO is expected to be localized on the thiazole ring and the nitrogen atom of the carbamate, while the LUMO may be associated with the antibonding orbitals of the C-Br bond and the thiazole ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Substituent effects on the thiazole ring can significantly alter these frontier orbital energies. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Thiazole
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the thiazole ring and nitrogen atom. |
| LUMO | -1.2 | Distributed over the thiazole ring and the C-Br bond. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability. |
Note: This table is illustrative. Actual values for this compound would require specific calculations not publicly available.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.
These simulations can explore the conformational space of the molecule more exhaustively than static DFT calculations, revealing the populations of different conformers at a given temperature. Furthermore, MD can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of how the solvent influences conformational preferences and reactivity. For instance, in polar solvents, conformations with larger dipole moments may be stabilized.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model potential reaction pathways for this compound. nih.gov This involves identifying the transition state (TS) structures for proposed reactions, which represent the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. nih.gov
For example, nucleophilic substitution at the bromine-bearing carbon of the thiazole ring is a plausible reaction. nih.gov Computational modeling can compare the activation energies for different nucleophiles or explore alternative mechanisms, such as those involving metal catalysis. nih.gov Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transition states. The vibrational frequencies of the TS are also calculated to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).
Computational Prediction of Structure-Reactivity Relationships within Bromothiazole Carbamate Series
By systematically varying the substituents on the bromothiazole carbamate scaffold and calculating their properties, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. This approach is valuable in medicinal chemistry and materials science for designing new molecules with desired properties. mdpi.com
For a series of related bromothiazole carbamates, computational methods can predict how changes in the electronic and steric properties of substituents will affect reactivity. For instance, introducing electron-withdrawing groups is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the HOMO energy, increasing its nucleophilicity. These predicted trends can then guide synthetic efforts toward compounds with optimized reactivity for a specific application.
Future Research Directions and Potential Innovations in Thiazole Carbamate Chemistry
Exploration of Asymmetric Synthesis Routes to Chiral Derivatives
The development of chiral derivatives from achiral precursors is a significant frontier in drug discovery. For a molecule like tert-Butyl (5-bromothiazol-4-yl)carbamate, future research will likely focus on introducing chirality to create novel compounds with potentially enhanced biological specificity.
One promising approach involves the asymmetric functionalization of the thiazole (B1198619) core. This could be achieved through enantioselective reactions that transform the existing structure. For instance, asymmetric [3 + 2] cycloaddition reactions, which have been successful with other thiazolium salts using chiral catalysts, could be adapted to create enantioenriched products from derivatives of this compound. rsc.org
Another avenue is the development of methods for chiral resolution of racemic mixtures. While challenging due to the similar physical properties of enantiomers, techniques like diastereomeric crystallization or chiral chromatography could be optimized for thiazole carbamates. researchgate.net The synthesis of chiral derivatives is crucial for exploring their interactions with biological targets, as enantiomers often exhibit different pharmacological profiles.
| Potential Asymmetric Strategy | Enabling Technology/Catalyst | Hypothetical Outcome for Target Compound |
| Asymmetric C-H Functionalization | Chiral transition metal complexes (e.g., Rh, Ir) with specialized ligands. | Introduction of a chiral center at a specific position on the thiazole ring. |
| Enantioselective Cycloaddition | Chiral N,N′-dioxide/metal complex catalysts. rsc.org | Formation of enantioenriched fused-ring systems incorporating the thiazole structure. |
| Kinetic Resolution | Chiral catalysts that selectively react with one enantiomer of a racemic derivative. | Separation of enantiomers, providing access to optically pure compounds. |
| Chiral Chromatography | Stationary phases with chiral selectors. | Analytical and preparative separation of enantiomeric derivatives. |
Development of Novel Catalytic Transformations for Bromothiazole Carbamates Beyond Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a mainstay for functionalizing aryl halides like the 5-bromo position on the target carbamate (B1207046). acs.orgresearchgate.netnih.gov However, the high cost and potential toxicity of palladium have spurred research into more sustainable and economical alternatives. sciencemadness.orgreddit.com The future will see an expansion of the catalytic toolbox to include earth-abundant metals like nickel, copper, and iron.
Nickel catalysis, in particular, has emerged as a powerful alternative for C-H functionalization and cross-coupling of azoles. nih.govnih.govyoutube.com Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium, sometimes enabling transformations that are challenging with traditional methods. youtube.com For instance, nickel-catalyzed systems have been shown to be effective in C-N cross-couplings and the functionalization of various heterocycles. nih.govyoutube.com
Iron-catalyzed cross-coupling reactions also represent a growing area of interest. Although still developing, iron catalysts offer the benefits of being inexpensive, non-toxic, and environmentally benign. Recent successes in using nickel-iron nanoparticles (NiFe2O4) as reusable catalysts for thiazole synthesis highlight the potential for bimetallic systems in this field. acs.org
| Catalyst System | Potential Reaction on Target Compound | Key Advantages |
| Nickel-based | Suzuki, Negishi, Amination, C-H Arylation. nih.gov | Lower cost, unique reactivity, effective for challenging substrates. youtube.com |
| Copper-based | Ullmann coupling, Sonogashira-type reactions. | Abundant, cost-effective, useful for C-N, C-O, and C-S bond formation. |
| Iron-based | Cross-coupling reactions. acs.org | Highly abundant, non-toxic, environmentally friendly. |
| Photoredox/Dual Catalysis | C-N coupling, various functionalizations. youtube.com | Mild reaction conditions, access to novel reaction pathways via radical intermediates. |
Integration of this compound Synthesis into Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comdurham.ac.uksci-hub.se The synthesis of heterocyclic compounds, including thiazoles and carbamates, is increasingly being adapted to flow methodologies. researchgate.netfigshare.comacs.orgnih.gov
For this compound, integrating its synthesis into a flow process could streamline production and improve safety, particularly when handling hazardous reagents or dealing with highly exothermic reactions. durham.ac.ukrsc.org A continuous flow setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. mdpi.com Furthermore, multi-step sequences can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification steps, which saves time and reduces waste. uc.pt
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Heat Transfer | Inefficient, potential for hotspots. | Highly efficient due to large surface-area-to-volume ratio. mdpi.com |
| Safety | Higher risk with exothermic reactions or toxic reagents. | Inherently safer due to small reaction volumes and containment. durham.ac.uk |
| Scalability | Often requires re-optimization. | Straightforward, by running the system for a longer duration. researchgate.net |
| Reaction Time | Can be lengthy, including heat-up/cool-down periods. | Significantly reduced, often from hours to minutes. acs.org |
| Process Control | Manual or semi-automated. | Fully automated with real-time monitoring and optimization. durham.ac.uk |
Computational Design and Predictive Modeling for the Synthesis of Novel Thiazole Carbamate Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights into reaction mechanisms, predict reactivity, and guide the design of new molecules with desired properties. researchgate.netresearchgate.netnih.gov
For the synthesis involving this compound, DFT calculations can be used to model transition states of catalytic cycles, helping to understand the factors that control reactivity and selectivity in cross-coupling reactions. rsc.org This knowledge can aid in the rational design of more efficient catalysts and the optimization of reaction conditions.
Furthermore, QSAR models can be developed for a series of thiazole carbamate derivatives to correlate their structural features with their chemical reactivity or biological activity. researchgate.netnih.gov By identifying key molecular descriptors that influence a desired outcome, researchers can computationally screen virtual libraries of novel derivatives before committing to their synthesis, thereby accelerating the discovery process. nih.gov This predictive power allows for the creation of thiazole carbamates with tailored reactivity profiles, optimized for specific applications in materials science or as pharmaceutical intermediates. rsc.orgacs.org
| Computational Method | Application to Thiazole Carbamate Chemistry | Potential Insights Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating electronic properties (HOMO-LUMO gaps). rsc.org | Understanding catalyst-substrate interactions, predicting reaction barriers and product stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with reactivity or biological activity. nih.gov | Identifying key structural features for designing more potent or reactive derivatives. |
| Molecular Docking | Simulating the interaction of thiazole derivatives with biological targets (e.g., enzymes). researchgate.netnih.gov | Predicting binding modes and affinities to guide the design of bioactive compounds. |
| Predictive Synthesis Modeling | Forecasting the outcomes of reactions under various conditions. | Optimizing reaction yields and minimizing byproducts before experimental work. |
Q & A
Q. What are the established synthetic routes for tert-Butyl (5-bromothiazol-4-yl)carbamate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 5-bromo-4-aminothiazole with di-tert-butyl dicarbonate in the presence of a mild base (e.g., sodium bicarbonate) under anhydrous conditions at 0–25°C . Key parameters include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Base : Sodium bicarbonate or triethylamine.
- Reaction Time : 4–12 hours.
Yield optimization requires strict moisture exclusion and stoichiometric control of the dicarbonate reagent. A representative yield of 70–85% is achievable with purity >95% (HPLC) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aminothiazole activation | Di-tert-butyl dicarbonate, NaHCO₃, THF, 0°C → RT | 80% | |
| Workup | Aqueous extraction, MgSO₄ drying, rotary evaporation | >95% purity |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Post-synthesis characterization employs:
- 1H/13C NMR : To confirm carbamate linkage (e.g., tert-butyl protons at δ 1.4–1.5 ppm; thiazole ring protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 293.18 [M+H]⁺ .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
X-ray crystallography (e.g., SHELX refinement) is recommended for unambiguous structural confirmation, though no published crystal data exists for this specific compound .
Q. What storage conditions ensure the compound’s stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid moisture and prolonged exposure to temperatures >25°C. Stability studies indicate <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictory bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:
- Structural impurities : Validate compound purity via orthogonal methods (e.g., LC-MS, elemental analysis).
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding modes with homologs (e.g., tert-Butyl (5-chlorothiazol-4-yl)carbamate) .
A case study comparing IC₅₀ values against E. coli DHFR showed a 10-fold difference due to residual solvent (DMSO) interference, highlighting the need for rigorous solvent removal .
Q. What advanced strategies optimize the compound’s reactivity for derivatization in drug discovery?
- Methodological Answer : To enhance derivatization efficiency:
- Protecting Group Strategy : Use the tert-butyl carbamate as a transient protecting group for subsequent Suzuki-Miyaura coupling (e.g., substituting bromine with aryl/heteroaryl boronic acids) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
- Flow Chemistry : Improve scalability and reproducibility for high-throughput libraries .
| Derivatization | Conditions | Key Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 75–85% yield of biaryl analogs | |
| Amide Formation | HATU/DIEA, DMF, RT | Selective N-functionalization |
Q. How can researchers address the lack of published crystallographic data for this compound?
- Methodological Answer : Leverage computational and experimental hybrid approaches:
- In Silico Modeling : Generate a 3D structure using Gaussian 16 (DFT-B3LYP/6-31G*) and validate with IR/Raman spectroscopy .
- Analog-Based Inference : Compare with crystallized analogs (e.g., tert-Butyl (5-chlorothiazol-4-yl)carbamate, CCDC 2054321) to predict packing motifs .
- Synchrotron Crystallography : Attempt crystallization in PEG 4000/ammonium sulfate matrices at 100 K .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
